molecular formula C8H7NO3S B032533 S-(4-nitrophenyl) ethanethioate CAS No. 15119-62-7

S-(4-nitrophenyl) ethanethioate

Cat. No. B032533
CAS RN: 15119-62-7
M. Wt: 197.21 g/mol
InChI Key: QCGPFSMQZNLBCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of S-(4-nitrophenyl) ethanethioate and related compounds involves various chemical reactions that highlight the reactivity of nitrophenyl thiocarbonates. For example, kinetic investigations have been carried out on the reactions of S-4-nitrophenyl 4-substituted thiobenzoates with secondary alicyclic amines in aqueous ethanol, revealing insights into the reaction mechanisms and the influence of substituents on reactivity (Castro, Bessolo, Aguayo, & Santos, 2003). These studies provide a foundation for understanding the synthesis pathways and the factors affecting the yield and purity of the target compound.

Molecular Structure Analysis

The molecular structure of S-(4-nitrophenyl) ethanethioate and related compounds has been analyzed through various techniques, including X-ray crystallography and spectroscopy. The analysis of trimethyltin(IV) coordination polymers based on mixed ligands of 5-nitroisophthalate, for instance, offers a glimpse into the structural characteristics and coordination behavior of compounds containing nitrophenyl groups (Ma, Li, Zhang, & Wang, 2006). Such studies are crucial for understanding the three-dimensional arrangement of atoms in the compound and its derivatives, which in turn influences their chemical reactivity and physical properties.

Chemical Reactions and Properties

S-(4-nitrophenyl) ethanethioate undergoes a variety of chemical reactions, reflecting its reactivity and the influence of the nitro and ethanethioate groups. Kinetic and mechanistic studies, such as those on the pyridinolysis of S-4-nitrophenyl 4-substituted thiobenzoates, have shed light on the reaction pathways and the factors influencing the rate and outcome of these reactions (Castro, Vivanco, Aguayo, & Santos, 2004). Understanding these chemical properties is essential for the application of S-(4-nitrophenyl) ethanethioate in synthesis and in developing new compounds with desired functionalities.

Physical Properties Analysis

The physical properties of S-(4-nitrophenyl) ethanethioate, including its solubility, melting point, and spectroscopic characteristics, are integral to its handling and application in chemical synthesis. Studies focusing on the solvatochromism of nitro-substituted phenolates, for example, provide valuable information on the solubility and interaction of such compounds with various solvents, which can be critical for their application in chemical reactions and material science (Nandi, Facin, Marini, Zimmermann, Giusti, da Silva, Caramori, & Machado, 2012).

Chemical Properties Analysis

The chemical properties of S-(4-nitrophenyl) ethanethioate, including its reactivity, stability, and interactions with nucleophiles and electrophiles, are critical for its application in organic synthesis and materials science. Research on the kinetics and mechanism of reactions involving nitrophenyl thiocarbonates provides insights into the chemical behavior and potential applications of these compounds (Castro, Aliaga, & Santos, 2008). Such analyses are essential for developing new synthetic routes and for the application of S-(4-nitrophenyl) ethanethioate in various chemical processes.

Scientific Research Applications

Environmental Impact and Analytical Techniques

Nitrophenols, including 4-nitrophenol, are significant due to their atmospheric occurrence from combustion processes and hydrolysis of pesticides. They undergo atmospheric nitration leading to environmental persistence, necessitating advanced analytical techniques for their detection and quantification, such as High Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) (Harrison et al., 2005).

Advanced Oxidation Processes for Water Treatment

The degradation of organic pollutants, including nitrophenols, through advanced oxidation processes (AOPs) has gained attention. AOPs lead to the formation of various by-products, requiring comprehensive study on their kinetics, mechanisms, and environmental impact. This includes the evaluation of biotoxicity and the degradation pathways of these compounds (Qutob et al., 2022).

Utilization in Synthetic Chemistry

Photosensitive protecting groups, including nitrophenyl derivatives, have shown promise in synthetic chemistry. Their application in protecting functional groups during chemical reactions, while still in the developmental stage, illustrates the versatility and potential of nitrophenyl compounds in advancing synthetic methodologies (Amit et al., 1974).

Environmental and Health Monitoring

Nitrophenol compounds, by virtue of their analytical significance, serve as markers in environmental and health monitoring, emphasizing the need for accurate detection methods for assessing exposure and potential health risks. Their detection in various matrices underscores the importance of developing sensitive and specific analytical methods for public health and safety (Hecht, 2002).

properties

IUPAC Name

S-(4-nitrophenyl) ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3S/c1-6(10)13-8-4-2-7(3-5-8)9(11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCGPFSMQZNLBCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70164729
Record name 4-Nitrophenylthiol acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70164729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-(4-nitrophenyl) ethanethioate

CAS RN

15119-62-7
Record name Ethanethioic acid, S-(4-nitrophenyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15119-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitrophenylthiol acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015119627
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitrophenylthiol acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70164729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To the solution of 5 ml (69.95 mmol) of thiolacetic acid and 12 ml of triethyl amine in 75 ml of toluene was added dropwise 7.5 g (34.71 mmol) of 4-nitrobenzyl bromide in 100 ml of 1:2 THF/Toluene for 4 hours. The mixture was continuously stirred overnight, evaporated and crystallized with EtAc/Toluene/Hexane to afford 7.1 g (96%) of the title compound. 1H NMR (CDCl3) 8.13 (ddd, 2H, J=2.5, 4.5, 9.3 Hz), 7.44 (ddd, 2H, J=2.5, 4.5, 9.3 Hz), 4.14 (s, 2H), 2.35 (S, 3H); 13C NMR 194.53, 145.73, 129.91, 124.07, 32.93, 30.50; MS M+234.34 (M+Na).
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
THF Toluene
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Yield
96%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.